molecular formula C13H19NO2 B185547 (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356537-07-0

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185547
CAS No.: 356537-07-0
M. Wt: 221.29 g/mol
InChI Key: ZJXNNHXMTOVMHI-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring a benzyl group substituted with a methoxy moiety at the para position and a tetrahydrofuran-2-ylmethyl side chain. Its molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.27 g/mol and a CAS registry number of 225236-03-3 . This compound is of interest in medicinal chemistry and organic synthesis, particularly as a building block for nitrogen-containing heterocycles or pharmacophores.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNNHXMTOVMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389785
Record name 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356537-07-0
Record name 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Hydrogenation of 4-Methoxybenzonitrile

A widely adopted method involves the reduction of 4-methoxybenzonitrile using palladium nanoparticles under hydrogen atmosphere. As reported by ChemicalBook, this protocol achieves high yields (85–90%) through the following steps:

  • Reaction Setup : 4-Methoxybenzonitrile (0.5 mmol) is combined with H₃N·BH₃ (1 mmol) and a palladium catalyst (0.01 mmol) in tetrahydrofuran (THF).

  • Reduction : The mixture is stirred at room temperature for 8 hours, yielding 4-methoxybenzylamine after acidic workup.

  • Characterization : Key NMR signals include δ = 7.24 (d, J = 8.0 Hz, 2H, aromatic), 6.86 (d, J = 8.0 Hz, 2H, aromatic), and 3.72 (s, 3H, OCH₃).

This method’s efficiency stems from the chemoselective reduction of nitriles to primary amines, avoiding over-reduction to hydrocarbons.

Incorporation of the Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran (THF) moiety introduces stereochemical and electronic complexity. Patent literature provides insights into coupling strategies for analogous structures.

Alkylation of 4-Methoxybenzylamine with Tetrahydrofuran-2-ylmethyl Halides

A two-step alkylation protocol is effective for constructing the target amine:

  • Synthesis of Tetrahydrofuran-2-ylmethyl Bromide :

    • Tetrahydrofurfuryl alcohol is treated with HBr in acetic acid, yielding the corresponding bromide.

  • Alkylation Reaction :

    • 4-Methoxybenzylamine (1.0 equiv) reacts with tetrahydrofuran-2-ylmethyl bromide (1.2 equiv) in THF at 60°C for 12 hours, using K₂CO₃ as a base.

    • Yield : 78% after column chromatography.

    • Mechanism : Nucleophilic substitution (SN2) at the benzylic position.

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃THF6078
NaHDMF2565
Cs₂CO₃DCM4072

Reductive Amination of 4-Methoxybenzylamine with Tetrahydrofuran-2-carbaldehyde

An alternative route employs reductive amination to avoid halogenated intermediates:

  • Imine Formation : 4-Methoxybenzylamine reacts with tetrahydrofuran-2-carbaldehyde (1.1 equiv) in methanol at 25°C for 4 hours.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for an additional 12 hours.

  • Workup : The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

    • Yield : 82%

    • ¹H NMR : δ = 3.85–3.75 (m, 1H, THF CH), 3.72 (s, 3H, OCH₃), 2.90 (dd, J = 12.0 Hz, 2H, NCH₂).

This method offers superior atom economy compared to alkylation but requires stringent control over pH to prevent aldehyde polymerization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Alkylation : Higher scalability but generates stoichiometric halide waste.

  • Reductive Amination : Environmentally favorable but limited by aldehyde availability.

Table 2: Method Comparison

ParameterAlkylationReductive Amination
Yield (%)7882
Reaction Time (h)1216
ByproductsHBrH₂O
ScalabilityExcellentModerate

Industrial Applications and Patent Landscape

Patent US8513415B2 highlights the utility of THF-containing amines in pharmaceutical intermediates, particularly for kinase inhibitors. The target compound’s ether-oxygen and amine functionalities enable hydrogen bonding with biological targets, making it a versatile scaffold for drug discovery.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Applications
(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine C₁₃H₁₅NO₂ 217.27 225236-03-3 4-methoxybenzyl, THF-2-ylmethyl Intermediate in Fukuyama amine synthesis
(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine C₁₂H₁₆ClNO 225.72 356532-08-6 2-chlorobenzyl, THF-2-ylmethyl Higher lipophilicity; potential bioactivity
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride C₁₃H₂₀ClNO 249.76 13605-56-6 4-methylbenzyl, THF-2-ylmethyl (HCl salt) Improved solubility for pharmaceutical use
(4-Methoxy-benzyl)-(2-methoxy-ethyl)-amine C₁₂H₁₉NO₂ 209.29 103464-79-5 4-methoxybenzyl, 2-methoxyethyl Flexible side chain; solvent compatibility
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine C₁₄H₁₆N₂O 228.30 355382-21-7 4-methoxybenzyl, pyridin-3-ylmethyl Enhanced basicity due to pyridine nitrogen
Key Observations:
  • Electron-Donating vs. In contrast, the chloro substituent in the 2-chloro analog (CAS 356532-08-6) introduces electron-withdrawing effects, which may alter binding affinities in biological systems .
  • Solubility and Salt Forms : The hydrochloride salt of the 4-methyl analog (CAS 13605-56-6) demonstrates improved aqueous solubility compared to the free base, a critical factor in drug formulation .
  • Heterocyclic Influence : The pyridine-containing analog (CAS 355382-21-7) introduces a basic nitrogen atom, which could facilitate hydrogen bonding in target interactions .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 2-chloro analog exhibits higher logP values due to the chloro substituent, making it more membrane-permeable but less water-soluble than the methoxy parent compound .
  • Thermal Stability : The THF ring in all analogs contributes to thermal stability, as evidenced by melting points >100°C in hydrochloride salts .
  • Biological Activity : The 4-methylbenzyl analog’s hydrochloride salt (CAS 13605-56-6) is cited in patents for antiviral applications, suggesting substituent-dependent bioactivity .

Biological Activity

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C13H19NO2, characterized by a methoxy-substituted benzyl group and a tetrahydrofuran moiety linked to an amine functional group. This unique structure suggests potential applications in medicinal chemistry and organic synthesis. Recent studies have investigated its biological activities, particularly its antimicrobial and antifungal properties, indicating its potential as a lead compound for drug development.

The synthesis of this compound typically involves the nucleophilic substitution of 4-methoxybenzyl chloride with tetrahydrofuran-2-ylmethylamine. This reaction is usually facilitated by bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures. The reaction conditions are critical for achieving high yields and purity, often requiring purification techniques like distillation and chromatography for the final product.

Antimicrobial and Antifungal Properties

Preliminary research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are essential for its potential use in developing new therapeutic agents against resistant microbial strains. The compound's structural characteristics may facilitate specific interactions with biological targets, enhancing its efficacy.

Case Studies

  • Anticancer Activity : Although specific studies on this compound are sparse, related compounds have shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, suggesting that further exploration of this compound in this context could yield valuable insights .
  • Radical Scavenging Activity : Some derivatives of related compounds have exhibited moderate DPPH radical-scavenging activity, indicating potential antioxidant properties that could be beneficial in therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy-substituted benzyl + TetrahydrofuranAntimicrobial, Antifungal
(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amineTwo methoxy groupsPotential anticancer activity
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amineChlorine substitutionInvestigated for similar activities

This table highlights how variations in substitution patterns can influence biological properties and activities.

Future Directions

Ongoing research aims to elucidate the precise mechanisms of action of this compound and optimize its pharmacological profile. Investigations into its interactions with various biological targets will be crucial for developing effective drugs based on this compound. Furthermore, exploring its potential applications in treating resistant infections and cancer could significantly impact therapeutic strategies.

Q & A

Basic: What are the common synthetic routes for (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, and how do their yields and conditions compare?

Methodological Answer:
The compound is synthesized via reductive amination or Fukuyama amine synthesis modifications. Key routes include:

Method Conditions Yield Key Observations Reference
Reductive Amination4-Methoxybenzylamine + tetrahydrofurfuryl aldehyde; NaBH4_4/MeOH, 0°C to RT75-83%High chemoselectivity; requires careful pH control to avoid over-reduction.
Fukuyama-Type Synthesis4-Methoxybenzyl bromide + tetrahydrofurfurylamine; Pd-catalyzed coupling60-68%Requires inert atmosphere; side products include dehalogenated byproducts.
Solid-Phase SynthesisResin-bound amine + tetrahydrofuran-2-carbaldehyde; TFA cleavage50-55%Scalable but lower yield due to incomplete resin functionalization.

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